8-Methoxychroman-3-ol
Overview
Description
8-Methoxychroman-3-ol is a chemical compound with the molecular formula C10H12O3 . It is also known by its IUPAC name, 8-methoxy-3,4-dihydro-2H-chromen-3-ol .
Molecular Structure Analysis
The molecular structure of 8-Methoxychroman-3-ol can be represented by the SMILES notation: COC1=CC=CC2=C1OCC(C2)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
8-Methoxychroman-3-ol has a molecular weight of 180.20 . It has a density of 1.215 . The melting point is reported to be between 80-82ºC .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : 8-Methoxychroman-3-ol and its derivatives have been synthesized using various techniques. For instance, the synthesis of 3-dialkylaminochromans, including derivatives of 8-Methoxychroman-3-ol, was achieved through thallium(III)-induced cyclization of allyl aryl ethers (Andersson, Wikström, & Hallberg, 1990).
Optimized Synthesis Methods : Research on optimizing synthesis methods for related compounds has been conducted, such as the synthesis of 8–Methoxymenthan–3–ol in a packed-bed flow reactor, highlighting key parameters affecting the conversion and formation rates (Guyo, Hlangothi, & Zeelie, 2021).
Biochemical and Photobiological Studies
DNA Interaction and Photoreaction : Studies have been conducted on the photochemical reactions of 8-Methoxychroman-3-ol derivatives with DNA, such as the photoreaction of 8-methoxypsoralen with calf thymus DNA (Tessman, Isaacs, & Hearst, 1985).
Protein Conjugation : Investigations into the photo-conjugation of 8-Methoxychroman-3-ol derivatives with proteins have been reported, such as the formation of a covalent conjugate between 8-methoxypsoralen and bovine serum albumin (Yoshikawa et al., 1979).
Pharmaceutical Applications
Antioxidant Properties : Research has shown the protective effects of certain antioxidants, including derivatives of 8-Methoxychroman-3-ol, against DNA damage induced by environmental pollutants (Burkhardt et al., 2001).
Isolation from Medicinal Plants : Isolation of homoisoflavonoids, including derivatives of 8-Methoxychroman-3-ol, from medicinal plants and their traditional claims have been studied (Hafez-Ghoran, Ebrahimi, Mighani, & Saeidnia, 2015).
properties
IUPAC Name |
8-methoxy-3,4-dihydro-2H-chromen-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGANUJBWBUOMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10436412 | |
Record name | 8-methoxychroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxychroman-3-ol | |
CAS RN |
91520-01-3 | |
Record name | 8-methoxychroman-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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